Quinoline, 2-(phenyltelluro)-
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Overview
Description
Quinoline, 2-(phenyltelluro)- is a unique organotellurium compound that features a quinoline ring system substituted with a phenyltelluro group at the 2-position This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(phenyltelluro)- typically involves the introduction of a phenyltelluro group to a quinoline precursor. One common method is the reaction of 2-chloroquinoline with phenyltellurium trichloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for Quinoline, 2-(phenyltelluro)- are not well-documented, the general principles of large-scale synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(phenyltelluro)- can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyltelluro group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tellurium center can lead to the formation of telluroxides or tellurones, while reduction can yield tellurides.
Scientific Research Applications
Quinoline, 2-(phenyltelluro)- has several scientific research applications due to its unique chemical properties:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound’s potential biological activity is of interest, particularly in the study of tellurium’s effects on biological systems.
Medicine: Research into its potential medicinal properties, including antimicrobial and anticancer activities, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Quinoline, 2-(phenyltelluro)- exerts its effects is not fully understood, but it is believed to involve interactions with biological molecules through the tellurium center. Tellurium compounds are known to interact with thiol groups in proteins, potentially leading to the disruption of protein function. This interaction can affect various molecular targets and pathways, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the phenyltelluro group.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Phenyltellurium Compounds: Other compounds containing the phenyltelluro group but with different organic backbones.
Uniqueness
Quinoline, 2-(phenyltelluro)- is unique due to the presence of both the quinoline ring system and the phenyltelluro group. This combination imparts distinct chemical and biological properties that are not observed in either quinoline or phenyltellurium compounds alone. The tellurium center provides additional reactivity and potential for interaction with biological molecules, making this compound a valuable subject of study in various fields.
Properties
CAS No. |
87803-46-1 |
---|---|
Molecular Formula |
C15H11NTe |
Molecular Weight |
332.9 g/mol |
IUPAC Name |
2-phenyltellanylquinoline |
InChI |
InChI=1S/C15H11NTe/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H |
InChI Key |
OAWAWUVRKUPXES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Te]C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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